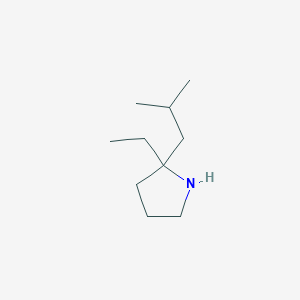

2-Ethyl-2-(2-methylpropyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

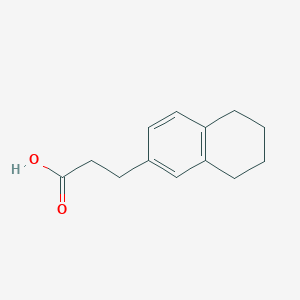

2-Ethyl-2-(2-methylpropyl)pyrrolidine is a chemical compound with the molecular formula C10H21N . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes ethyl and 2-methylpropyl substituents .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, density, and molecular weight are not provided in the available resources .Applications De Recherche Scientifique

Synthesis of Highly Functionalized Tetrahydropyridines

2-Ethyl-2-(2-methylpropyl)pyrrolidine, through its derivatives, plays a crucial role in the synthesis of highly functionalized tetrahydropyridines. Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. Such reactions are significant for creating complex molecular structures useful in various chemical and pharmaceutical applications (Zhu, Lan, & Kwon, 2003).

Alkaline Anion Exchange Membrane Applications

Pyrrolidinium cations, including derivatives of this compound, have been synthesized and characterized for their application in alkaline anion exchange membranes (AEMs). These cations exhibit significant chemical stability in alkaline media, which is crucial for the development of more efficient and durable AEMs. The study of N,N-Ethylmethyl-substituted pyrrolidinium cation ([EMPy]+) showed the highest alkaline stability, making it a promising candidate for enhancing the performance of AEMs in various electrochemical applications (Gu et al., 2014).

Electrochemistry of Conducting Polypyrrole Films

The electrochemical properties of polypyrrole, a polymer derived from pyrrolidine derivatives, have been extensively studied. Polypyrrole films can be electrochemically switched between their oxidized (conducting) and neutral (insulating) states, exhibiting potential applications in electronic devices and sensors. The stability and electrochemical reversibility of these films make them valuable for developing new electronic materials and devices (Diaz et al., 1981).

Synthesis of Pyrrolidine-Based Complexes

Complexes formed with ethylenebis(pyrrolidin-2-one), a derivative of pyrrolidine, have been studied for their polymeric structures. These complexes, involving transition metals and lanthanides, exhibit unique structural characteristics. Understanding these complexes' formation and structure can lead to advancements in materials science, particularly in creating new materials with specific magnetic, catalytic, or optical properties (Doyle et al., 1995).

Safety and Hazards

2-Ethyl-2-(2-methylpropyl)pyrrolidine is classified as a dangerous substance. It has been assigned the hazard statements H226 and H314, indicating that it is flammable and can cause severe skin burns and eye damage . Precautionary measures include avoiding ignition sources, keeping the container tightly closed, using explosion-proof electrical equipment, and wearing protective gloves and eye protection .

Orientations Futures

The future directions for 2-Ethyl-2-(2-methylpropyl)pyrrolidine and related compounds could involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the structure-activity relationship (SAR) of the studied compounds .

Propriétés

IUPAC Name |

2-ethyl-2-(2-methylpropyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-4-10(8-9(2)3)6-5-7-11-10/h9,11H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMDDFLQZDSEQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2,3-dimethoxy-8-oxo-5,8,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-11(6H)-yl]benzenecarbonitrile](/img/structure/B2661795.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2661809.png)